molecular formula C8H9NO4S B019069 Methyl 4-sulfamoylbenzoate CAS No. 22808-73-7

Methyl 4-sulfamoylbenzoate

Cat. No. B019069
CAS RN: 22808-73-7
M. Wt: 215.23 g/mol
InChI Key: XLOVNJUCAFIANM-UHFFFAOYSA-N
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Patent
US04990523

Procedure details

A slurry of 30.2 g (0.15 mole) of p-carboxybenzenesulfonamide in 500 ml of methanol was treated with 30 g of anhydrous hydrogen chloride and the mixture was heated at reflux temperature for 3 hr. The solution was concentrated under vacuum to give 32.3 g of white, crystalline residue. A 5.0 g portion of this residue was recrystallized from 25 ml of methanol to give 3.3 g of title compound as a white powder, mp 174°-178° C.
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10]([NH2:13])(=[O:12])=[O:11])=[CH:6][CH:5]=1)([OH:3])=[O:2].Cl.[CH3:15]O>>[CH3:15][O:2][C:1](=[O:3])[C:4]1[CH:9]=[CH:8][C:7]([S:10]([NH2:13])(=[O:12])=[O:11])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
30.2 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=C1)S(=O)(=O)N
Name
Quantity
30 g
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3 hr
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give 32.3 g of white, crystalline residue
CUSTOM
Type
CUSTOM
Details
A 5.0 g portion of this residue was recrystallized from 25 ml of methanol

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)S(=O)(=O)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.